1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient and high-yielding, making it suitable for industrial production . The process typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain cellular processes, making it effective in the treatment of diseases like cancer .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
1-benzyl-5-ethyl-1,3-dihydro-2H-indol-2-one: Another indole derivative with potential biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
1-benzyl-1-phenylhydrazine: Used in the synthesis of indole derivatives.
These compounds share the indole core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-BENZYL-N~5~-[1-ETHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE.
Properties
Molecular Formula |
C29H33N5O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-benzyl-N-[1-ethyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C29H33N5O2/c1-4-34-27(29(36)32-15-9-6-10-16-32)25(18-30-34)31-28(35)23-13-14-26-24(17-23)20(2)21(3)33(26)19-22-11-7-5-8-12-22/h5,7-8,11-14,17-18H,4,6,9-10,15-16,19H2,1-3H3,(H,31,35) |
InChI Key |
ZYQBIWATHFVMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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